![molecular formula C11H11N3O2S B2367597 4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde CAS No. 442531-30-8](/img/structure/B2367597.png)

4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

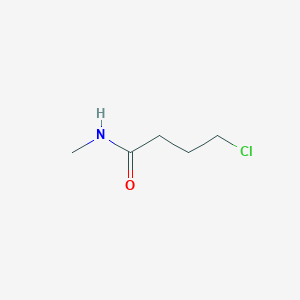

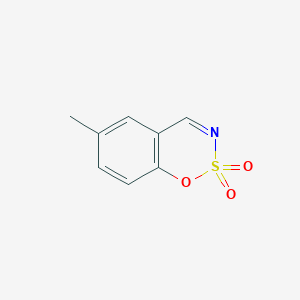

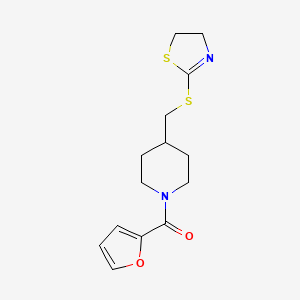

The molecular structure of “4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde” can be inferred from its name. It contains a 1,2,4-triazole ring attached to a benzaldehyde group via a thiomethyl linker. The benzaldehyde group is substituted with a methoxy group .Applications De Recherche Scientifique

- The triazole ring in this compound can act as both a hydrogen bond acceptor and donor, making it an interesting scaffold for antimicrobial agents . Researchers have explored its potential as an antimicrobial agent against bacteria, fungi, and other pathogens. Further studies could investigate its mechanism of action and optimize its efficacy.

- The 1,4-disubstituted 1,2,3-triazoles, including this compound, serve as surrogates for peptide bonds. They offer chemical and biological stability, making them valuable tools in drug discovery and peptide-based therapeutics . Investigating their interactions with enzymes and proteins could reveal novel drug candidates.

- Analogues containing a 1,2,4-triazole ring have shown promise in breast cancer therapy. FDA-approved drugs like letrozole and anastrozole, which contain similar triazole moieties, are used as first-line treatments for postmenopausal women with breast cancer . Researchers could explore the potential of this compound in inhibiting estrogen receptors or other relevant pathways.

- Triazole-containing compounds find use in various industrial applications. For instance, they are employed in dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors (especially for copper alloys) . Investigating the specific properties of this compound for such applications could yield practical benefits.

- The synthesis of this compound involves the “click reaction” between 4-O-propargylated benzaldehyde and organic bromides/azides . Click chemistry is a powerful tool for creating diverse chemical libraries and functionalizing molecules. Researchers could explore its utility in designing new compounds.

Antimicrobial Activity

Peptide Bond Surrogate

Breast Cancer Treatment

Industrial Applications

Click Chemistry

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit a variety of biological effects .

Mode of Action

It’s worth noting that the presence of two tryptophan residues located near to the peripheral site and to the catalytic cleft is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects .

Biochemical Pathways

Compounds with similar structures have been reported to interact with various biochemical pathways .

Pharmacokinetics

It’s worth noting that the compound has a predicted boiling point of 4376±550 °C and a predicted density of 129±01 g/cm3 .

Result of Action

Compounds with similar structures have been reported to produce a variety of biological effects .

Action Environment

It’s worth noting that the compound is a solid and is classified as a combustible solid .

Propriétés

IUPAC Name |

4-methoxy-3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-16-10-3-2-8(5-15)4-9(10)6-17-11-12-7-13-14-11/h2-5,7H,6H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVHCLQMQLAUKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CSC2=NC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2367521.png)

![Ethyl 4-({[3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2367526.png)

![N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2367532.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate](/img/structure/B2367533.png)

![N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2367534.png)